molecular formula C21H23N5OS B2471259 (E)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2035036-41-8

(E)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2471259
CAS No.: 2035036-41-8
M. Wt: 393.51
InChI Key: WHFVNAHSXZMEIT-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a high-purity synthetic organic compound offered for research and development purposes. This molecule features a complex structure that incorporates a tetrahydropyrazinoindazole scaffold, a piperazine linker, and a (E)-3-(thiophen-2-yl)prop-2-en-1-one moiety. Compounds with piperazine and fused heteroaromatic systems are of significant interest in medicinal chemistry and are frequently investigated for their potential biological activities and as key intermediates in the synthesis of more complex molecules . The presence of the rigid (E)-configured enone group suggests potential for interaction with various biological targets. This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring safe handling and compliance with all applicable local and national regulations.

Properties

IUPAC Name

(E)-1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5OS/c27-19(8-7-16-4-3-15-28-16)24-11-13-25(14-12-24)21-20-17-5-1-2-6-18(17)23-26(20)10-9-22-21/h3-4,7-10,15H,1-2,5-6,11-14H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFVNAHSXZMEIT-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)C=CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)/C=C/C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of indazole derivatives, characterized by the presence of a tetrahydropyrazino moiety and a thiophene ring. The structural formula can be represented as follows:

C19H22N4S\text{C}_{19}\text{H}_{22}\text{N}_4\text{S}

This structure suggests potential interactions with various biological targets due to the presence of multiple functional groups.

The biological activity of this compound primarily stems from its interaction with specific receptors and enzymes. Research indicates that it may act through the following mechanisms:

  • Sigma Receptor Modulation : The compound has been shown to interact with sigma receptors, particularly sigma-2 receptors, which are implicated in various diseases including cancer and CNS disorders. Ligands targeting these receptors can influence cell proliferation and survival pathways .
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation. For instance, certain indazole derivatives have been reported to inhibit farnesyltransferase and geranylgeranyltransferase, leading to reduced tumor growth .
  • Apoptosis Induction : The compound may induce apoptosis in cancer cells by activating caspases and other apoptotic pathways. This is crucial for its anticancer properties .

Anticancer Activity

Several studies have investigated the anticancer potential of related indazole derivatives:

  • Cell Viability Assays : In vitro studies using various cancer cell lines have shown that compounds similar to this compound exhibit significant cytotoxicity. For example, compounds with similar structures have shown IC50 values in the low nanomolar range against different cancer types .
CompoundCancer Cell LineIC50 (nM)
82aKMS-12 BM1400
4iMCF-7<100

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Indazole derivatives have been shown to inhibit nitric oxide production in LPS-induced RAW264.7 cells, indicating their potential in treating inflammatory diseases .

Study 1: Sigma Receptor Ligands

A study focused on tetrahydroindazole compounds demonstrated that certain derivatives exhibited high selectivity for sigma-2 receptors with low toxicity profiles. These findings suggest a pathway for developing new therapeutic agents targeting CNS disorders and cancer .

Study 2: Indazole Derivatives in Cancer Therapy

Research on indazole-based compounds revealed their ability to modulate cell cycle progression and induce apoptosis in cancer cells. Compounds were tested against MCF-7 cells and showed promising results in reducing cell viability through caspase activation pathways .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (E)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one exhibit various biological activities:

  • Anticancer Activity : Studies have shown that indazole derivatives can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation. The compound may possess similar properties due to its structural characteristics .
  • Antimicrobial Properties : The presence of sulfur in the thiophene group enhances the compound's ability to disrupt microbial cell membranes, suggesting potential applications in treating bacterial infections .
  • Anti-inflammatory Effects : Compounds with similar frameworks have demonstrated anti-inflammatory activities by modulating inflammatory pathways and cytokine release .
  • Neurological Applications : Given the piperazine component, this compound may interact with neurotransmitter receptors, offering possibilities for treating neurological disorders such as anxiety and depression .

Case Studies

Several studies have explored the applications of related compounds:

  • Anticancer Research : A study published in 2022 investigated the effects of tetrahydropyrazino-indazole derivatives on breast cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis through the modulation of the PI3K/Akt signaling pathway .
  • Antimicrobial Testing : Research conducted on thiophene-containing compounds revealed their effectiveness against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the thiophene group in enhancing antimicrobial activity through membrane disruption mechanisms .
  • Neuropharmacological Studies : Investigations into piperazine derivatives demonstrated their potential as anxiolytic agents in animal models. These findings suggest that this compound could be explored for similar therapeutic effects .

Comparison with Similar Compounds

Structural Features :

  • Piperazine ring : Adopts a chair conformation, as observed in structurally related molecules (e.g., ).
  • Thiophene moiety : Contributes to π-π stacking interactions and metabolic stability compared to phenyl analogs .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural and synthetic differences between the target compound and related molecules:

Compound Name Piperazine Substituent Enone Substituent Synthesis Method Hypothesized Biological Activity
Target Compound 7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl Thiophen-2-yl Coupling reaction (inferred) Anticancer, kinase inhibition
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one Bis(4-methoxyphenyl)methyl 4-Methylphenyl Triethylamine-mediated coupling Antimicrobial, neuroprotective
RTB70: 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one 3-Chloro-5-(trifluoromethyl)pyridin-2-yl Thiophen-2-ylthio HOBt/TBTU coupling Kinase inhibition (e.g., EGFR targets)
(E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-one (2-Fluorophenyl)(4-fluorophenyl)methyl 2-Ethoxyphenyl Thionyl chloride activation Neuroprotective, receptor modulation

Key Observations :

Piperazine Substituents: The target compound’s tetrahydropyrazinoindazol group is distinct from the bis(aryl)methyl or halogenated aryl groups in analogs. This bicyclic system may enhance rigidity and target selectivity compared to flexible aryl substituents .

Enone Modifications: Thiophene vs. phenyl: The thiophene in the target compound and RTB70 offers improved solubility and electronic properties over phenyl groups. However, RTB70’s thioether linkage (-S-) may reduce oxidative stability compared to the target’s direct ethene bond . Ethoxy and methylphenyl substituents () demonstrate how electron-donating groups influence π-system reactivity and intermolecular interactions (e.g., C–H···O/F bonds in crystal packing) .

Synthetic Routes :

  • The target compound likely follows a triethylamine- or thionyl chloride-mediated coupling, as seen in analogs. RTB70’s use of HOBt/TBTU reflects modern peptide coupling strategies for sterically hindered substrates .

Pharmacological Implications

While direct activity data for the target compound are unavailable, structural analogs provide insights:

  • Kinase Inhibition : RTB70’s pyridine and thiophene motifs are associated with kinase binding (e.g., EGFR), suggesting the target compound may share similar targets due to its heterocyclic piperazine and thiophene groups .
  • Antimicrobial Activity: ’s bis(4-methoxyphenyl)methyl derivative exhibits antimicrobial properties, implying that the target’s tetrahydropyrazinoindazol group could enhance potency against resistant strains .

Molecular Similarity and Virtual Screening

Using Tanimoto or Dice coefficients (), the target compound’s Morgan fingerprint would show high similarity to RTB70 (shared thiophene and piperazine) but lower overlap with phenyl-substituted analogs. Activity cliffs (divergent bioactivity despite structural similarity) remain a risk, necessitating empirical validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.